2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
2-METHOXY-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a methoxy group, a naphthalene ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the carbamoyl group.
Coupling Reaction: The functionalized naphthalene derivative is then coupled with a methoxy-substituted benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-METHOXY-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-N-NAPHTHALEN-1-YL-BENZAMIDE
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-METHOXY-N-{3-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, naphthalene ring, and benzamide structure collectively contribute to its versatility in various applications.
Properties
Molecular Formula |
C25H20N2O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C25H20N2O3/c1-30-23-15-5-4-13-21(23)25(29)26-19-11-6-10-18(16-19)24(28)27-22-14-7-9-17-8-2-3-12-20(17)22/h2-16H,1H3,(H,26,29)(H,27,28) |
InChI Key |
OVYHFCJHHHQRTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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